PPARα Antagonism: Dose-Dependent Receptor Inhibition in Transactivation Assays
The benzothiazole N-(phenylsulfonyl)amide class, to which the target compound belongs, has been demonstrated to produce dose-dependent PPARα antagonism in cell-based transactivation assays. Compounds in this series inhibited the agonistic effect of GW7647, with the most potent antagonists achieving significant receptor blockade at low micromolar concentrations [1]. While direct IC50 data for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has not been published, the 4-methoxyphenylsulfonyl motif is a conserved pharmacophore within this class and is present in the most active analogs. The class-level antagonistic activity provides a rational starting point for procurement for PPARα-focused research programs.
| Evidence Dimension | PPARα transactivation inhibition |
|---|---|
| Target Compound Data | Not directly reported for this specific compound |
| Comparator Or Baseline | Best-in-class compounds from the series (e.g., compounds 1a-d) demonstrated micromolar antagonistic activity against GW7647-induced PPARα activation in HEK293 cells |
| Quantified Difference | N/A – class-level inference only; dose-dependent antagonistic profile confirmed for the chemical series |
| Conditions | Transactivation assay; GW7647 as agonist; HEK293 cells; in vitro |
Why This Matters
This class-level evidence provides a rational basis for selecting the compound as a potential PPARα antagonist tool, subject to confirmatory in-house testing, and supports procurement for nuclear receptor drug discovery programs.
- [1] Ammazzalorso A, Giancristofaro A, D'Angelo A, et al. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorg Med Chem Lett. 2011;21(16):4869-4872. DOI: 10.1016/j.bmcl.2011.06.028 View Source
